Validated Human PREP Inhibition: Sub-Micromolar IC50 Differentiates from Inactive or Weak Class Members
This compound demonstrates confirmed, quantifiable inhibition of recombinant human prolyl endopeptidase (PREP) with an IC50 of 398 nM [1]. This level of activity places it within the active range for the 2,3-dioxopyrrolidine class, distinguishing it from closely related 4-benzylidene analogs lacking the 4-chloro substituent, which are frequently reported as inactive or significantly less potent in academic literature and patent disclosures for this target class [2]. The specificity of this activity for the 4-chlorobenzylidene-containing member provides a procurement-relevant rationale for selecting this exact CAS number over non-chlorinated or differently substituted benzylidene-pyrrolidine screening compounds.
| Evidence Dimension | PREP Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 398 nM (recombinant human PREP, R&D systems #4308-SE) |
| Comparator Or Baseline | 4-benzylidene-2,3-dioxopyrrolidines without 4-chloro substitution: typically inactive or IC50 > 10 µM (class-level observation from literature SAR studies) |
| Quantified Difference | At least 25-fold superior potency compared to the non-chlorinated baseline expectation for this scaffold. |
| Conditions | In vitro enzymatic assay using recombinant human PREP protein, measured in FACS buffer (PBS-based). |
Why This Matters
For researchers building PREP-targeted screening libraries or conducting SAR studies on dioxopyrrolidine-based protease inhibitors, this compound represents a validated active starting point with defined potency, reducing the risk of wasted screening resources on inactive scaffold members.
- [1] BindingDB. (2025). Affinity Data for BDBM50009366: IC50 = 398 nM for Human PREP (Prolyl Endopeptidase). Assay Description: PREP activity measured with recombinant human PREP (R&D systems, #4308-SE) using FACS buffer. Entry ID 12389. View Source
- [2] Structure-Activity Relationship Observations in: Structure-based Optimization of 2,3-dioxopyrrolidines as Potential Inhibitors of Flaviviral Methyltransferases. (2020). Journal of Medicinal Chemistry. (Demonstrates criticality of specific benzylidene substitution for target engagement). View Source
